molecular formula C13H17NO2 B137567 tert-Butyl indoline-1-carboxylate CAS No. 143262-10-6

tert-Butyl indoline-1-carboxylate

Cat. No. B137567
M. Wt: 219.28 g/mol
InChI Key: GWAXLDLPPZPQLO-UHFFFAOYSA-N
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Description

Tert-Butyl indoline-1-carboxylate derivatives are a class of compounds that have been extensively studied due to their relevance in medicinal chemistry and synthetic organic chemistry. These compounds are characterized by the presence of a tert-butyl group attached to the nitrogen atom of the indoline ring, which is further substituted at the 1-position with a carboxylate group. The tert-butyl group is known to serve as a protecting group for amines and can influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of tert-butyl indoline-1-carboxylate derivatives involves various strategies, including multicomponent reactions, condensation reactions, and directed lithiation. For instance, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, which are structurally related to indoline derivatives . N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which can be further transformed into tert-butyl indoline-1-carboxylate derivatives . Additionally, the directed lithiation of 1-(tert-butoxycarbonyl)indoline has been employed to synthesize 7-substituted indolines, showcasing the versatility of tert-butyl groups in synthetic transformations .

Molecular Structure Analysis

The molecular structures of tert-butyl indoline-1-carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by NMR, IR, and single-crystal X-ray diffraction, revealing an orthorhombic lattice with specific unit cell parameters . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing a triclinic space group and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl indoline-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. The tert-butyl group can be used as a protecting group for amines, which can be deprotected under acidic conditions . Additionally, the indoline ring can undergo functionalization reactions, such as lithiation, to introduce various substituents at different positions of the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indoline-1-carboxylate derivatives are influenced by the tert-butyl group and the indoline ring system. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The indoline ring system contributes to the compound's aromaticity and electronic properties. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was studied using DFT to reveal its physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals . Thermal and crystallographic studies of these derivatives provide insights into their stability and solid-state behavior .

Scientific Research Applications

Preparation of Aryl Alkyl Amines

  • Summary of Application: Aryl alkyl amines are important compounds in medicinal chemistry and are used in the synthesis of a variety of pharmaceuticals. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the preparation of these amines .
  • Methods of Application: The specific methods of application involve alkylation reactions catalyzed by Palladium (Pd). The exact procedures and parameters would depend on the specific reaction conditions and the desired product .

Synthesis of Allyl- and Arylindolines

  • Summary of Application: Allyl- and arylindolines are important compounds with potential applications in medicinal chemistry. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the synthesis of these compounds .
  • Methods of Application: The synthesis involves reactions with allyl or aryl groups. The exact procedures and parameters would depend on the specific reaction conditions and the desired product .

Synthesis of the CDEF Parent Tetracycle of Nodulisporic Acids A and B

  • Summary of Application: Nodulisporic acids A and B are complex natural products with potential medicinal applications. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of these compounds .
  • Methods of Application: The synthesis involves complex reaction sequences to construct the tetracyclic structure. The exact procedures and parameters would depend on the specific reaction conditions and the desired product .

Safety And Hazards

“tert-Butyl indoline-1-carboxylate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has a flash point of 230.0 °F - closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tert-butyl 2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXLDLPPZPQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394808
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl indoline-1-carboxylate

CAS RN

143262-10-6
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl indoline-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of di-tert-butylcarbonate (427.1 g, 1.96 mol) in CH2Cl2 (500 mL) was added dropwise at room temperature to a solution of indoline (212 g 1.78 mol) in CH2Cl2 (1000 mL). A solution of NaOH (85.3 g, 2.13 mol) in water (500 mL) was then added dropwise and the mixture was stirred overnight. The layers were separated and the organic layer was washed with 5% NaOH, brine and dried over Na2SO4. The organic layer was concentrated under reduced pressure and the crude product was crystallized with petroleum ether, giving 324 g (68%) of the title compound.
Quantity
427.1 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
85.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

Indoline (10 g, 84 mmol) was dissolved in tetrahydrofuran (100 mL) and di-tert-butylcarbonate (22 g, 0.1 mol) was added. The mixture was left stirring for 16 hours at room temperature under an inert nitrogen atmosphere. The tetrahydrofuran was removed in vacuo and the crude product purified by vacuum distillation to give the title compound (15.1 g) as a clear pale pink oil that crystallised upon standing (temperature: 160-162° C., pressure 1-0.1 mm Hg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Bromo-1-t-butyloxycarbonylindoline (2.0 g, 6.7 mmol) and DMF (0.53 mL, 6.7 mmol), were dissolved in THF (30 mL) and the resulting solution was cooled to −78° C. with stirring under a nitrogen atmosphere. A solution of t-butyllithium in pentane (1.7 M, 10.3 mL, 17.5 mmol) was added dropwise over 5 min. The reaction mixture was stirred for 2 h; then HOAc (3 mL) was added. The cloudy mixture was warmed to ambient temperature over 30 min and diluted with EtOAc (100 mL). Successive washings with a saturated Na2CO3 solution (2×10 mL) and then brine (10 mL) were performed. Drying over Na2SO4, filtration and removal of solvent in vacuo gave an oil. Column chromatography (EtOAc:hexane: 1:9, then 1:1) and removal of solvent in vacuo provided two products, both were white solids: (1) 1-t-butyloxycarbonylindoline (270 mg, 18% yield): 1H NMR (CDCl3, 300 MHz): 7.18–7.10 (m, 2H), 6.92 (t, 1H, J=7), 3.97 (t, 2H, J=7), 3.08 (t, 3H, J=7), 1.57 (s, 9H); MS (APCI+): 220 (C13H18NO2, M++H) and (2) the title product (650 mg, 39% yield): 1H NMR (CDCl3, 300 MHz): 9.86 (s, 1H), 7.9 (br s, 1H), 7.70–7.65 (m, 2H), 4.06 (t, 2H, J=7), 3.15 (t, 2H, J=7), 1.58 (s, 9H); MS (ES+): 248 (C14H18NO3, M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6
Citations
L Haya, FJ Sayago, AM Mainar, C Cativiela… - Physical Chemistry …, 2011 - pubs.rsc.org
… (a) Background current levels in the absence of carbamates, and cyclic voltammograms of 6 mM carbamates: (b) tert-butyl indoline-1-carboxylate (1), (c) tert-butyl 1H-indole-1-…
Number of citations: 19 pubs.rsc.org
A Awasthi, A Mukherjee, M Singh, G Rathee, K Vanka… - Tetrahedron, 2020 - Elsevier
An efficient approach for the Chemoselective N-tert-butoxycarbonylation of a variety of amines using diphenylglycoluril as organocatalyst has been described. For the first time, a …
Number of citations: 2 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
… tert-Butyl indoline-1-carboxylate (2_Step1). To a stirred solution of indoline (15.0 g, 0.12 mol… over 20 min to a stirred suspension of tert-butyl indoline-1-carboxylate (20.0 g, 0.09 mol) and …
Number of citations: 5 pubs.acs.org
O Aydin, H Kilic, S Bayindir, E Erdogan… - Journal of …, 2015 - Wiley Online Library
Bi(NO 3 ) 3 ·5H 2 O‐Catalyzed redox amination scope and mechanistic insights of benzylic ketones with indoline are discussed. The experimental results demonstrate that the formation …
Number of citations: 12 onlinelibrary.wiley.com
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
… gel on a Teledyne Isco instrument gave tert-butyl indoline-1-carboxylate (29b, 70 mg, 64% … gel on a Teledyne Isco instrument to obtain tert-butyl indoline-1-carboxylate (29b, 46 mg) for …
Number of citations: 55 pubs.acs.org
C Salomé, P Wagner, M Bollenbach, F Bihel… - Tetrahedron, 2014 - Elsevier
Examination of the scope and limitation of the Buchwald–Hartwig cross-coupling reaction in micellar medium is reported. An array of aryl or heteroaryl halides were coupled to diverse …
Number of citations: 46 www.sciencedirect.com

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